(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride: is a complex organic compound with a molecular weight of 420.94 g/mol. It is known for its role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as isoquinoline derivatives and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process may include steps such as protection, deprotection, and purification to achieve the desired compound in high yield.
Chemical Reactions Analysis
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and versatility. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological systems and processes.
Medicine: As a potential therapeutic agent or intermediate in drug synthesis.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Isoquinoline derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.
Fmoc-protected amines: Other amines protected with the Fmoc group may have different side chains or molecular frameworks.
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2.ClH/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24;/h1-12,19,24H,13-16,26H2;1H/t19-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYJJHSMJNNCC-FYZYNONXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-12-2 | |
Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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